Product packaging for (R)-beta-bisabolene(Cat. No.:)

(R)-beta-bisabolene

Cat. No.: B1219857
M. Wt: 204.35 g/mol
InChI Key: XZRVRYFILCSYSP-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-beta-Bisabolene is a sesquiterpene of significant interest in multiple research fields, valued for its biological activities and role as a biochemical precursor . This compound occurs naturally in a variety of plants, including oregano, cubeb, and lemon, and is a constituent of many essential oils . Researchers utilize this compound to investigate its antimicrobial potential, as it has shown activity against a range of bacterial strains . Its anti-inflammatory and analgesic properties are also key areas of pharmacological study . Beyond its biological interactions, this compound serves as a critical intermediate in biosynthetic pathways. It is a known precursor to hernandulcin, a natural sweetener, and is also studied in bioengineering for the production of bisabolane, a potential diesel fuel alternative and cold-weather additive . The mechanism of action for its antimicrobial effects is not fully elucidated but is an active area of research. Its bioactivity is often studied in the context of essential oils, where it may contribute to overall efficacy . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B1219857 (R)-beta-bisabolene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(4R)-1-methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexene

InChI

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,15H,4-5,7,9-11H2,1-3H3/t15-/m0/s1

InChI Key

XZRVRYFILCSYSP-HNNXBMFYSA-N

SMILES

CC1=CCC(CC1)C(=C)CCC=C(C)C

Isomeric SMILES

CC1=CC[C@@H](CC1)C(=C)CCC=C(C)C

Canonical SMILES

CC1=CCC(CC1)C(=C)CCC=C(C)C

Origin of Product

United States

Biosynthesis and Enzymology of R Beta Bisabolene

Precursor Pathways for Farnesyl Diphosphate (B83284) (FPP)

Farnesyl diphosphate (FPP) is a key intermediate in the biosynthesis of a wide array of isoprenoid compounds, including sesquiterpenes, sterols, and carotenoids. wikipedia.org Its formation is catalyzed by FPP synthase, which facilitates the sequential head-to-tail condensation of isopentenyl diphosphate (IPP) with dimethylallyl diphosphate (DMAPP) and the resulting geranyl diphosphate (GPP). nih.gov

The mevalonate (B85504) (MVA) pathway is the primary route for IPP and DMAPP synthesis in eukaryotes, archaea, and some bacteria. wikipedia.orgechelon-inc.com This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the rate-limiting step of the pathway. metwarebio.com Mevalonate then undergoes two phosphorylation steps and a decarboxylation to yield IPP, which can be isomerized to DMAPP. wikipedia.org

Key Steps in the Mevalonate (MVA) Pathway:

StepReactant(s)EnzymeProduct(s)
12 x Acetyl-CoAAcetoacetyl-CoA thiolaseAcetoacetyl-CoA + CoA
2Acetoacetyl-CoA + Acetyl-CoAHMG-CoA synthase3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) + CoA
3HMG-CoA + 2 NADPHHMG-CoA reductaseMevalonate + 2 NADP+ + CoA
4Mevalonate + ATPMevalonate kinaseMevalonate-5-phosphate + ADP
5Mevalonate-5-phosphate + ATPPhosphomevalonate kinaseMevalonate-5-diphosphate + ADP
6Mevalonate-5-diphosphate + ATPMevalonate diphosphate decarboxylaseIsopentenyl diphosphate (IPP) + ADP + Pi + CO2
7Isopentenyl diphosphate (IPP)Isopentenyl diphosphate isomeraseDimethylallyl diphosphate (DMAPP)

In most bacteria, some eukaryotic parasites, and the plastids of plants, IPP and DMAPP are synthesized via the methylerythritol 4-phosphate (MEP) pathway. rsc.orgresearchgate.net This pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.gov A series of enzymatic reactions then converts DXP to MEP and subsequently to IPP and DMAPP. rsc.org

Key Steps in the Methylerythritol 4-Phosphate (MEP) Pathway:

StepReactant(s)EnzymeProduct(s)
1Pyruvate + D-glyceraldehyde 3-phosphateDXP synthase (DXS)1-deoxy-D-xylulose 5-phosphate (DXP) + CO2
2DXP + NADPHDXP reductoisomerase (DXR)Methylerythritol 4-phosphate (MEP) + NADP+
3MEP + CTPMEP cytidylyltransferase4-diphosphocytidyl-2-C-methyl-D-erythritol + PPi
44-diphosphocytidyl-2-C-methyl-D-erythritol + ATPCDP-ME kinase4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate + ADP
54-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphateMEcPP synthase2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) + CMP
6MEcPP + Ferredoxin (reduced)HMBPP synthase(E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) + Ferredoxin (oxidized)
7HMBPP + Ferredoxin (reduced)HMBPP reductaseIsopentenyl diphosphate (IPP) + Dimethylallyl diphosphate (DMAPP) + Ferredoxin (oxidized)

Characterization of (R)-beta-bisabolene Synthases

This compound synthases are a class of terpene synthases that catalyze the cyclization of the linear precursor, farnesyl diphosphate (FPP), into the specific sesquiterpene this compound. These enzymes play a crucial role in the biosynthesis of this compound in various organisms.

A notable example of an this compound synthase is CcTPS2, which was identified and characterized from the medicinal plant Colquhounia coccinea var. mollis. nih.gov Functional characterization of CcTPS2 was achieved through expression in an engineered Escherichia coli strain capable of producing various polyprenyl diphosphate precursors, as well as through in vitro enzyme assays. nih.gov These studies confirmed that CcTPS2 catalyzes the cyclization of FPP to produce this compound as its single product, demonstrating its high fidelity as an this compound synthase. nih.gov

Phylogenetic analyses of bisabolene (B7822174) synthases, along with other terpene synthases (TPSs), provide insights into their evolutionary relationships. These analyses, often based on amino acid sequence alignments, reveal that bisabolene synthases cluster within the broader family of terpene synthases. nih.govmdpi.com For instance, phylogenetic trees constructed using sequences from various plant and fungal species show distinct clades for different types of terpene synthases, including those that produce bisabolene isomers. nih.govresearchgate.net Such analyses have shown that bisabolene synthases from different species can have low sequence homology, indicating evolutionary divergence. mdpi.com For example, plant-derived bisabolene synthases are soluble enzymes containing conserved metal-binding motifs like DDXXD, which are crucial for initiating the cyclization of FPP. nih.gov

This compound synthases exhibit a high degree of substrate specificity, primarily utilizing farnesyl diphosphate (FPP) to produce this compound. The catalytic process involves the ionization of FPP, followed by a series of carbocation rearrangements and cyclization steps within the enzyme's active site to form the final product. nih.gov The efficiency of this catalysis can be influenced by factors such as the presence of divalent metal ion cofactors, typically Mg2+, which help to neutralize the negative charge of the diphosphate group on the substrate. genome.jp Studies involving site-directed mutagenesis have identified key amino acid residues within the active site that are critical for determining the product outcome, influencing whether monocyclic, bicyclic, or tricyclic sesquiterpenes are formed. acs.org For example, experiments with chimeric enzymes created through domain swapping have demonstrated that specific regions of the synthase are important for both substrate binding and the specificity of the product formed. nih.gov

Mechanistic Insights into this compound Formation

The biosynthesis of (R)-β-bisabolene, a monocyclic sesquiterpene, is a complex enzymatic process catalyzed by a class of enzymes known as terpene synthases (TPS). These enzymes convert the linear C15 precursor, farnesyl diphosphate (FPP), into a diverse array of cyclic and acyclic structures. The formation of (R)-β-bisabolene involves a series of intricate carbocation-driven reactions within the enzyme's active site, including cyclization, hydride shifts, and deprotonation steps.

Cyclization of Farnesyl Diphosphate

The catalytic journey from the acyclic farnesyl diphosphate (FPP) to the cyclic β-bisabolene scaffold is initiated by a Class I terpene synthase mechanism. nih.govacs.orgd-nb.info This process begins with the metal-dependent ionization of the diphosphate group from FPP, typically facilitated by a trinuclear Mg²⁺ cluster coordinated by conserved aspartate-rich motifs within the enzyme's active site. nih.govacs.orgresearchgate.net This cleavage of the pyrophosphate moiety generates a highly reactive farnesyl carbocation. nih.govnih.gov

Following ionization, the farnesyl cation undergoes an essential isomerization to form the nerolidyl cation, which then allows for the necessary bond rotations to occur. nih.gov The subsequent and defining step is an electrophilic 1,6-cyclization, where the carbocation at C1 attacks the double bond at C6. rsc.org This ring-closure event results in the formation of the characteristic six-membered ring of the bisabolane (B3257923) skeleton, yielding a key intermediate known as the bisabolyl cation. rsc.orgnih.gov The final step in forming the β-bisabolene product is the quenching of this carbocation intermediate, typically through deprotonation, to form the exocyclic double bond. rsc.org The precise control exerted by the enzyme's active site architecture is crucial for guiding the folding of the FPP substrate and stabilizing the transient carbocation intermediates to ensure the high-fidelity production of β-bisabolene. acs.orgnih.gov

Role of Chiral Intermediates (e.g., Nerolidyl Diphosphate) in Stereochemical Outcome

The stereochemistry of the final (R)-β-bisabolene product is determined by the precise conformational folding of the substrate and the stabilization of chiral carbocation intermediates within the asymmetric environment of the enzyme's active site. researchgate.netacs.org While farnesyl diphosphate (FPP) is the primary substrate, nerolidyl diphosphate (NDP) is considered a key intermediate in the reaction cascade. nih.govresearchgate.net

The initial ionization of FPP leads to the farnesyl cation, which must isomerize to the nerolidyl cation to overcome the conformationally restrictive trans-C2-C3 double bond of FPP, which prevents direct cyclization. nih.govresearchgate.net This isomerization is a critical control point. The subsequent cyclization of the nerolidyl intermediate proceeds through a chiral bisabolyl cation. rsc.org The enzyme's active site acts as a template, forcing the substrate and subsequent cationic intermediates into specific, chiral conformations. acs.org This conformational control ensures that the cyclization and subsequent deprotonation steps occur in a stereospecific manner, leading to the formation of the (R)-enantiomer over the (S)-enantiomer. Studies have demonstrated that terpene synthases producing opposite enantiomers often bind the substrate in different orientations, highlighting the critical role of the active site's topology in dictating the stereochemical outcome. researchgate.net

Protonation Mechanisms in Terpene Synthase Catalysis

While the initial activation of FPP in most sesquiterpene synthases is a metal-dependent ionization (Class I mechanism), protonation and deprotonation steps are critical for terminating the reaction cascade and, in some cases, for forming further diversified products. nih.govd-nb.infonih.gov The formation of β-bisabolene from the bisabolyl cation intermediate is concluded by a deprotonation step, which quenches the carbocation and establishes a double bond. rsc.org

In more complex terpene synthase reactions, a neutral terpene intermediate can be formed, which is then reprotonated to initiate a second phase of cyclization or rearrangement. nih.gov Research on maize sesquiterpene synthases that produce (S)-β-macrocarpene from an (S)-β-bisabolene intermediate has provided significant insights into this protonation mechanism. nih.govresearchgate.net In this system, the reprotonation of the neutral bisabolene intermediate is dependent on pH and requires a proton that may be abstracted from a water molecule within the active site. nih.govresearchgate.net A highly conserved tyrosine residue was identified as being crucial for this protonation process. nih.govresearchgate.net It is also conceivable that the pyrophosphate moiety cleaved from the substrate in the initial step could act as the proton donor. nih.gov These mechanisms highlight the versatile catalytic machinery within terpene synthases, where proton transfer events, mediated by specific active site residues and cofactors, are instrumental in finalizing the structure of the terpene product. nih.gov

Mutational Analysis of Active Site Residues and Their Influence on Product Profile

Site-directed mutagenesis is a powerful tool for elucidating the function of specific amino acid residues within the active site of terpene synthases and for understanding how these residues influence product specificity. Several studies have identified key residues that stabilize carbocation intermediates or participate directly in the catalytic mechanism, thereby controlling the reaction pathway and final product distribution. nih.govacs.org

For instance, in the maize terpene synthases TPS6 and TPS11, the mutation of a conserved tyrosine residue (Y522) was shown to be critical for the reprotonation of the (S)-β-bisabolene intermediate. nih.gov In a separate study on SydA, a bisabolene synthase, several residues were identified as key determinants for the product profile. The D222 residue, for example, was found to be a critical factor in mediating a 1,7-hydride shift, and its mutation significantly altered the ratio of monocyclic to bicyclic products. acs.org Aromatic residues such as W76 and Y191, which line the active site, are also crucial, likely through their role in stabilizing reactive carbocation intermediates via π–cation interactions. acs.org Altering these residues can lead to the formation of entirely new products or abolish activity altogether. acs.org Furthermore, domain swapping to create chimeric enzymes has also been shown to alter the product outcome, indicating that broader regions of the enzyme contribute to substrate and product specificity. nih.gov

The following table summarizes key findings from mutational analyses of bisabolene synthases and related sesquiterpene synthases.

EnzymeOriginal Residue(s)Mutant Residue(s)Effect on Product ProfileReference
SydA D222AGreatly affects the ratio of monocyclic bisabolene and bicyclic products, indicating a role in a 1,7-hydride shift. acs.org
SydA Y191SAbolished the production of the primary bisabolene product, suggesting a role in stabilizing carbocation intermediates A and B. acs.org
SydA W297YResulted in the formation of a new tricyclic sesquiterpene product (β-microbiotene). acs.org
Maize TPS11 Y522FDramatically reduced overall activity and inhibited the reprotonation of the (S)-β-bisabolene intermediate. nih.gov
CcTPS2 Chimeras N/A (Domain Swapping)N/AConstruction of four chimeric enzymes through domain swapping altered the product outcomes. nih.gov

These studies underscore the remarkable plasticity of terpene synthases and demonstrate how subtle changes in the active site can dramatically redirect the complex carbocation cascade to yield different molecular skeletons. acs.org

Metabolic Engineering for Enhanced R Beta Bisabolene Production

Optimization of Precursor Supply in Microbial Cell Factories

Efficient production of (R)-beta-bisabolene necessitates an abundant supply of its precursor, farnesyl pyrophosphate (FPP). FPP is synthesized from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are derived from central metabolic pathways. Microbial hosts typically utilize either the mevalonate (B85504) (MVA) pathway or the methylerythritol 4-phosphate (MEP) pathway to generate these C5 precursors.

Eukaryotic hosts like Saccharomyces cerevisiae and Yarrowia lipolytica naturally possess the mevalonate (MVA) pathway, which converts acetyl-CoA into IPP and DMAPP sciepublish.comresearchgate.netnih.gov. The MVA pathway is a common target for metabolic engineering to boost sesquiterpene production. Key strategies include:

Enhancing Rate-Limiting Enzymes: The conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate by HMG-CoA reductase (HMGR) is a well-established rate-limiting step in the MVA pathway sciepublish.commdpi.combiorxiv.org. Overexpression of the HMG1 gene encoding HMGR in S. cerevisiae has been shown to significantly increase metabolic flux through the pathway, leading to enhanced terpenoid biosynthesis sciepublish.commdpi.com. Similarly, other genes in the MVA pathway, such as those encoding acetoacetyl-CoA thiolase (ERG10), HMG-CoA synthase (HMGS), mevalonate kinase (MK), and phosphomevalonate kinase (PMK), have been overexpressed to improve precursor supply for compounds like α-bisabolene acs.orgnih.gov. For instance, simultaneous overexpression of all MVA pathway genes in S. cerevisiae resulted in substantial fold-increases in bisabolene (B7822174) production sciepublish.com.

Increasing Acetyl-CoA Availability: As acetyl-CoA is the primary substrate for the MVA pathway, strategies to increase its cytosolic pool are crucial mdpi.comresearchgate.net. Yarrowia lipolytica, an oleaginous yeast, naturally accumulates significant acetyl-CoA due to its lipid metabolism, making it a favorable host for terpenoid production researchgate.netresearchgate.netmdpi.com. Efforts in Y. lipolytica have focused on optimizing acetyl-CoA flux towards FPP synthesis researchgate.netresearchgate.net.

Bacteria, including Escherichia coli, and cyanobacteria like Synechocystis sp. PCC 6803, utilize the methylerythritol 4-phosphate (MEP) pathway for isoprenoid precursor synthesis sciepublish.comresearchgate.netgoogle.com. The MEP pathway originates from glyceraldehyde 3-phosphate (G3P) and pyruvate (B1213749). Critical steps in this pathway include the reactions catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), which are often rate-limiting sciepublish.comgoogle.comnih.gov.

Overexpression of MEP Pathway Genes: Enhancing the expression of genes encoding DXS and DXR in E. coli has been demonstrated to increase flux through the MEP pathway and boost the production of various terpenoids, including β-caryophyllene mdpi.com. Similarly, engineering the MEP pathway in Synechocystis has been employed to improve the production of sesquiterpenes like bisabolene biorxiv.orgdiva-portal.org. For example, overexpression of ispG (encoding HDS) and dxs in E. coli led to significant increases in β-caryophyllene yield mdpi.com. In Synechocystis, heterologous expression of a bisabolene synthase gene was sufficient to complete the pathway, and cultivation under high-density conditions further enhanced production diva-portal.org.

Acetyl-CoA serves as the foundational building block for the MVA pathway and is thus critical for sesquiterpene biosynthesis in yeast mdpi.comresearchgate.netfrontiersin.org. Strategies to augment the cellular acetyl-CoA pool include:

Peroxisomal Acetyl-CoA Supply: Peroxisomes are known to generate substantial amounts of acetyl-CoA through the β-oxidation of fatty acids mdpi.comfrontiersin.orgresearchgate.net. Engineering the peroxisomal β-oxidation pathway or targeting metabolic pathways to peroxisomes can enhance acetyl-CoA availability for terpenoid synthesis mdpi.comresearchgate.net.

Synthetic Acetyl-CoA Pathways: Novel synthetic pathways designed to produce acetyl-CoA from simple carbon sources, such as formaldehyde, have also been developed, offering a direct route to increase precursor supply mdpi.com.

Enhancing Acetyl-CoA Synthase Activity: Overexpression of acetyl-CoA synthase (ACS) genes, such as ACS2 in S. cerevisiae, can boost endogenous acetyl-CoA flux towards terpenoid biosynthesis mdpi.com.

Heterologous Expression of this compound Synthase Genes

The final step in this compound biosynthesis involves the cyclization of farnesyl pyrophosphate (FPP) by a specific sesquiterpene synthase. Identifying and expressing a high-fidelity this compound synthase gene in a heterologous microbial host is essential for efficient production.

Identification and Expression: Various this compound synthases have been identified from plant sources, such as Colquhounia coccinea var. mollis researchgate.net. These genes, often codon-optimized for the host organism, are then introduced into microbial chassis like E. coli, S. cerevisiae, Y. lipolytica, or P. pastoris acs.orgresearchgate.netresearchgate.netresearchgate.netnih.gov. For example, the expression of a Colquhounia coccinea (R)-β-bisabolene synthase (CcTPS2) in an engineered E. coli strain resulted in the production of (R)-β-bisabolene researchgate.net. Similarly, various bisabolene synthases have been successfully expressed in Y. lipolytica and S. cerevisiae to produce α-, β-, and γ-bisabolene isomers researchgate.netresearchgate.net.

Optimization of Expression: Strategies such as using strong promoters (e.g., PDAS2 in P. pastoris) and optimizing gene copy numbers are employed to ensure high-level and efficient expression of the synthase enzyme acs.orgnih.govresearchgate.net.

Advanced Metabolic Engineering Approaches

Beyond optimizing individual pathways, advanced strategies leverage cellular compartmentalization and integrated pathway engineering to maximize production efficiency.

Compartmentalization of metabolic pathways within specific organelles can create optimized microenvironments, overcome precursor limitations, and mitigate product toxicity mdpi.comresearchgate.net. The strategy of dual cytoplasmic-peroxisomal engineering involves localizing key enzymes of the MVA pathway and the sesquiterpene synthase in both the cytoplasm and peroxisomes.

Leveraging Peroxisomal Acetyl-CoA: Peroxisomes, rich in acetyl-CoA generated from fatty acid β-oxidation, can serve as an efficient site for initiating the MVA pathway frontiersin.orgresearchgate.net. By co-localizing MVA pathway enzymes and bisabolene synthases in both compartments, a synergistic effect on precursor supply and product formation can be achieved nih.govmdpi.comresearchgate.net.

Enhanced Production: This approach has led to significant improvements in sesquiterpene production. For instance, dual cytoplasmic-peroxisomal engineering in S. cerevisiae resulted in a substantial increase in γ-bisabolene production, reaching titers of 2.69 g/L mdpi.comresearchgate.net. Similarly, in Pichia pastoris, optimizing the MVA pathway within peroxisomes for α-bisabolene production yielded 1.1 g/L under fed-batch fermentation nih.gov.

Production Data Summary

The metabolic engineering strategies discussed have enabled significant advancements in microbial production of bisabolene isomers. While specific data for this compound is emerging, studies on related bisabolene isomers highlight the potential of these approaches.

Table 1: Engineered Microbial Hosts for Bisabolene Production

Host OrganismPathway/StrategyBisabolene Isomer/TypeTiter (mg/L or g/L)Citation(s)
Escherichia coliHeterologous MVA pathway, CcTPS2 expression(R)-β-bisabolene17 researchgate.net
Saccharomyces cerevisiaeHeterologous MVA pathway, AcTPS5 expression in peroxisomes, increased acetyl-CoA supply, ERG9 downregulationγ-bisabolene584.14 (shake-flask), 2.69 (fed-batch) mdpi.comresearchgate.net
Pichia pastorisOptimized cytosolic MVA pathway, AgBIS expressionα-bisabolene121 nih.gov
Pichia pastorisOptimized peroxisomal MVA pathway, AgBIS expressionα-bisabolene1.1 g/L nih.gov
Yarrowia lipolyticaOverexpression of MVA pathway genes, heterologous expression of α, β, γ-bisabolene synthasesα-bisabolene1243 researchgate.net
Yarrowia lipolyticaOverexpression of MVA pathway genes, heterologous expression of α, β, γ-bisabolene synthasesβ-bisaboleneData not explicitly quantified in cited text for this isomer, but produced. researchgate.netresearchgate.net
Yarrowia lipolyticaOverexpression of MVA pathway genes, heterologous expression of α, β, γ-bisabolene synthasesγ-bisaboleneData not explicitly quantified in cited text for this isomer, but produced. researchgate.netresearchgate.net
Synechocystis sp. PCC 6803Heterologous expression of bisabolene synthase, high-density cultivationBisabolene180 diva-portal.org
Saccharomyces cerevisiaeOptimized MVA pathway, screening of bisabolene synthasesBisabolene>900 nih.gov

Compound List

this compound

Acetyl-CoA

Mevalonate

HMG-CoA (3-hydroxy-3-methylglutaryl-CoA)

IPP (Isopentenyl diphosphate)

DMAPP (Dimethylallyl diphosphate)

FPP (Farnesyl pyrophosphate)

GPP (Geranyl pyrophosphate)

MEP (Methylerythritol 4-phosphate)

HMG1 (HMG-CoA reductase)

HMGR (HMG-CoA reductase)

ERG10 (Acetoacetyl-CoA thiolase)

ERG13 (HMG-CoA synthase)

ERG12 (Mevalonate kinase)

ERG8 (Phosphomevalonate kinase)

ERG19 (Isopentenyl diphosphate isomerase)

DXS (1-deoxy-D-xylulose-5-phosphate synthase)

DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase)

ispG (Hydroxymethyl-2-C-methyl-erythritol-4-phosphate synthase)

AgBIS (Abies grandis bisabolene synthase)

CcTPS2 (Colquhounia coccinea var. mollis terpene synthase 2)

AcTPS5 (γ-bisabolene synthase)

α-bisabolene

β-bisabolene

γ-bisabolene

Squalene

Amorphadiene

Valencene

α-humulene

Longifolene

β-caryophyllene

Nerolidol

Patchoulol

Geraniol

Limonene

α-santalene

Astaxanthin

Lycopene

Carotenoids

Farnesene

Bisabolol

(R)-β-bisabolene synthase

Chemical Synthesis and Derivatization of R Beta Bisabolene

Asymmetric Synthesis Methodologies for Enantiomerically Enriched (R)-beta-bisabolene

Achieving enantiomerically pure compounds is crucial for understanding their biological activities and for pharmaceutical development. Asymmetric synthesis strategies are employed to control the stereochemical outcome of reactions, leading to the desired enantiomer of this compound.

The Diels-Alder reaction is a powerful tool for constructing cyclic systems with high stereochemical control. In the synthesis of enantiomerically enriched bisabolene (B7822174) derivatives, diastereoselective Diels-Alder reactions have been utilized to establish key chiral centers. For instance, a synthetic route to (S)-beta-bisabolene involved the preparation of a crucial intermediate, (S)-4-methyl-3-cyclohexene carboxylic acid, via a highly diastereoselective titanium tetrachloride (TiCl4)-catalyzed Diels-Alder reaction. This reaction employed isoprene (B109036) as the diene and the acrylate (B77674) of commercial (R)-pantolactone as the dienophile, with the latter acting as a chiral auxiliary to induce diastereoselectivity. Subsequent hydrolysis of the adduct yielded the chiral carboxylic acid.

Table 1: Key Intermediates in Asymmetric Synthesis of (S)-β-Bisabolene

Intermediate/ProductSynthesis MethodKey Reagents/CatalystEnantiomeric Excess (ee)Citation
(S)-4-methyl-3-cyclohexene carboxylic acid, (S)-10Diastereoselective Diels-Alder reactionIsoprene, acrylate of (R)-pantolactone, TiCl4Not specified for intermediate, leads to enantiopure product researchgate.net
Ketone (S)-13Reaction with organolithium reagent4-methyl-3-penten-1-yllithium, CeCl3ca. 84% ee researchgate.net
(S)-β-BisaboleneZr-promoted methylenationKetone (S)-13Highly enantiomerically enriched researchgate.net

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. For bisabolene synthesis, zirconium-promoted methylenation has been employed. Specifically, the Zr-promoted methylenation of a ketone intermediate (S)-13, obtained through other synthetic steps, afforded highly enantiomerically enriched (S)-beta-bisabolene researchgate.net. Palladium-catalyzed cross-coupling reactions have also been instrumental in the synthesis of aromatic bisabolene derivatives, such as the Negishi cross-coupling of organozinc reagents with aryl bromides, and the coupling of arylzinc halides with alkenyl triflates researchgate.net. These methods allow for the construction of carbon-carbon bonds with high efficiency and selectivity, contributing to the synthesis of various bisabolene natural products.

Total Synthesis Approaches to Bisabolene Derivatives

Total synthesis provides a route to complex natural products from simple starting materials. Several bisabolane (B3257923) sesquiterpenes and their derivatives have been synthesized using various strategies. For example, a facile total synthesis of (±)-curcumene, (±)-xanthorrhizol, and (±)-curcuhydroquinone has been reported, utilizing bromobenzene (B47551) derivatives as starting materials and employing key steps such as lithium-halogen exchange followed by addition of isoprenylacetone and reduction nih.gov.

More recently, total synthesis efforts have focused on bisabolene derivatives isolated from marine sponges, such as those from Myrmekioderma sp. These studies aim to synthesize multiple derivatives, often employing reactions like Fries rearrangement and Wittig reactions as key steps, with the ultimate goal of understanding their structure-activity relationships fao.orgskemman.is. Palladium-catalyzed cross-coupling reactions have also been successfully applied to synthesize various aromatic bisabolene derivatives, including (+/-)-glandulone A, (+/-)-curcuhydroquinone, and dehydro-α-curcumene, among others researchgate.net.

Table 2: Representative Total Syntheses of Bisabolene Derivatives

Compound NameKey Synthetic ApproachNotable Reactions/CatalystsYieldCitation
(±)-CurcumeneTotal SynthesisLithium-halogen exchange, isoprenylacetone addition, reductionHigh overall yield nih.gov
(±)-XanthorrhizolTotal SynthesisLithium-halogen exchange, isoprenylacetone addition, reductionHigh overall yield nih.gov
(±)-CurcuhydroquinoneTotal SynthesisLithium-halogen exchange, isoprenylacetone addition, reductionHigh overall yield nih.gov
(+/-)-Glandulone APd-catalyzed Negishi cross-couplingPd(dppf)Cl2, sec-alkylzinc halideGood yields researchgate.net
(+/-)-CurcuquinonePd-catalyzed Negishi cross-couplingPd(dppf)Cl2, sec-alkylzinc halideGood yields researchgate.net
Dehydro-α-curcumenePd-catalyzed cross-couplingPd(PPh3)4, arylzinc halides, alkenyl triflateGood yields researchgate.net
(+/-)-CurcuphenolPd-catalyzed cross-couplingPd(PPh3)4, arylzinc halides, alkenyl triflateGood yields researchgate.net
(+/-)-ElvirolPd-catalyzed cross-couplingPd(PPh3)4, arylzinc halides, alkenyl triflateGood yields researchgate.net
Bisabolene Derivatives (5 from Myrmekioderma sp.)Total SynthesisFries rearrangement, Wittig reaction (proposed)Not specified fao.orgskemman.is

Semi-Synthetic Routes from Biosynthetically Derived Intermediates

While direct semi-synthesis from isolated natural intermediates is a common strategy, the characterization of biosynthetic pathways also provides access to these compounds. For this compound, research has identified a sesquiterpene synthase, CcTPS2, from the mint plant Colquhounia coccinea var. mollis. This enzyme catalyzes the cyclization of farnesyl diphosphate (B83284) (FPP) to produce this compound. The characterization of CcTPS2 has been achieved through its expression in engineered Escherichia coli strains. These engineered systems have demonstrated the capacity to produce this compound, with reported yields of approximately 17 mg/L under shaking flask conditions, and up to 120 mg of purified compound. This bio-production route can serve as a source for the compound, from which further chemical modifications can be explored.

Biological Activities and Mechanistic Studies

Antimicrobial Research Investigations

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria (in vitro and non-human in vivo)

(R)-beta-bisabolene has demonstrated selective antibacterial activity, primarily against Gram-positive bacteria. researchgate.netnih.gov In one study, purified this compound exhibited activity against Gram-positive bacteria. nih.gov Research on essential oils containing β-bisabolene has shown significant antibacterial effects against various Streptococcus and Mycobacterium strains. mdpi.com For instance, essential oils where β-bisabolene is a major component have been effective against E. coli. mdpi.com Another study highlighted the antimicrobial activity of β-bisabolene against Staphylococcus aureus. researchgate.net

Conversely, the activity of this compound against Gram-negative bacteria appears to be less pronounced. mdpi.com While some essential oils containing β-bisabolene have shown activity against E. coli, the results are not always consistent. mdpi.comd-nb.info For example, essential oils from Melipona quadrifasciata quadrifasciata propolis, containing β-bisabolene, did not show significant standalone antibacterial activity against the tested strains, including the Gram-negative E. coli. mdpi.com

Table 1: In Vitro Antibacterial Activity of this compound and Essential Oils Containing β-bisabolene

Bacterial Strain Type Compound/Essential Oil Result
Staphylococcus aureus Gram-Positive This compound Active. researchgate.net
Streptococcus species Gram-Positive Essential oil with β-bisabolene Significant activity. mdpi.com
Mycobacterium species Gram-Positive Essential oil with β-bisabolene Significant activity. mdpi.com
Escherichia coli Gram-Negative Essential oil with β-bisabolene Significant activity in some studies. mdpi.comd-nb.info
Klebsiella pneumoniae Gram-Negative Essential oil of Ferula vesceritensis Strong activity. d-nb.info

Synergistic Effects with Established Antimicrobial Agents

Research has indicated that β-bisabolene can work synergistically with conventional antibiotics, enhancing their efficacy. taylorandfrancis.comspandidos-publications.com One study found that β-bisabolene restored the activity of ampicillin (B1664943) against Staphylococcus aureus. taylorandfrancis.com Essential oils from the propolis of Melipona quadrifasciata quadrifasciata, with β-bisabolene as a predominant component, enhanced the action of norfloxacin (B1679917), gentamicin (B1671437), and ampicillin, particularly against S. aureus. mdpi.com The essential oil extracted in the winter, which had high concentrations of β-caryophyllene and β-bisabolene, was especially effective at reducing the minimum inhibitory concentration (MIC) of all tested antibiotics against S. aureus. mdpi.com

Combinations of essential oils containing β-bisabolene with antibiotics like norfloxacin and gentamicin have shown positive synergistic effects against both Gram-positive and Gram-negative bacteria. mdpi.com This suggests that this compound could potentially be used as an adjuvant in antibacterial therapy to improve the effectiveness of existing antibiotics. mdpi.com

Exploration of Antimicrobial Mechanisms (e.g., membrane disruption, efflux pump modulation)

While the precise antimicrobial mechanisms of this compound are not fully elucidated, the activity of essential oils containing similar compounds provides some insight. The antimicrobial action of terpenes, like those found in oregano oil, is often attributed to their impact on the structural and functional properties of the cytoplasmic membrane. nih.gov Combination therapies involving essential oils and antibiotics may employ several mechanisms, such as inhibiting a common biochemical pathway or using cell wall active agents to increase the uptake of antibiotics. semanticscholar.org Further research is needed to specifically determine the mechanisms of action for this compound.

Anti-adipogenic Research Studies in Model Organisms

This compound has been shown to possess anti-adipogenic properties. researchgate.netnih.gov A study demonstrated that this compound exhibited anti-adipogenic activity in the model organism Caenorhabditis elegans. researchgate.netnih.gov This finding suggests a potential role for this compound in the regulation of fat accumulation, though the research is in its preliminary stages and has been conducted in a non-mammalian model organism. mdpi.com

Cytotoxicity Research in in vitro Mammalian Cell Lines (Excluding Clinical Human Data)

Selective Cytotoxicity Profiles

This compound has demonstrated selective cytotoxic activity against various cancer cell lines while showing less toxicity to normal cells. nih.govchemsrc.com In one study, β-bisabolene, a component of opoponax essential oil, showed selective cytotoxicity for both mouse and human breast cancer cells. nih.gov The loss of viability in these cancer cells was attributed to the induction of apoptosis. nih.gov

The compound was also effective in reducing the growth of transplanted 4T1 mammary tumors in a non-human in vivo model. nih.gov Another study reported that β-bisabolene exhibits selective cytotoxic activity against various mouse and human breast cancer cell lines. nih.gov The insoluble fraction of n-butanol (IFB) from Pterygota alata bark, which contains beta-bisabolene (B106688), showed high cytotoxic activity against 4T1 cells and was less toxic to normal cells. scialert.net

Table 2: In Vitro Cytotoxicity of β-bisabolene (IC50 values in µg/ml)

Cell Line Cell Type IC50 (µg/ml)
Eph4 Normal mouse mammary epithelial >200. nih.govchemsrc.com
MG1361 Mouse mammary tumor 65.49. nih.govchemsrc.com
4T1 Mouse mammary tumor 48.99. nih.govchemsrc.com
MCF-10A Normal human breast epithelial 114.3. nih.govchemsrc.com
MCF-7 Human breast adenocarcinoma 66.91. nih.govchemsrc.com
MDA-MB-231 Human breast adenocarcinoma 98.39. nih.govchemsrc.com
SKBR3 Human breast adenocarcinoma 70.62. nih.govchemsrc.com
BT474 Human breast ductal carcinoma 74.3. nih.govchemsrc.com

Induction of Apoptotic Pathways (e.g., p53-mediated, caspase activation)

This compound and its isomers have demonstrated notable activity in promoting apoptosis, or programmed cell death, a crucial process for eliminating cancerous cells. Research indicates that the compound can trigger this process through pathways involving the tumor suppressor protein p53 and the executioner proteins known as caspases.

Studies on isomers of bisabolene (B7822174) have shown significant effects in various cancer cell lines. In human neuroblastoma cells, γ-bisabolene was found to induce apoptosis by increasing the phosphorylation of p53. mdpi.com This activation of p53 leads to a cascade of events within the mitochondria, the cell's powerhouses. mdpi.com The process involves the upregulation of p53-mediated apoptotic genes, such as Bim and PUMA. mdpi.com

A key mechanism in p53-induced apoptosis is the release of cytochrome c from the mitochondria into the cell's cytoplasm. nih.gov This release is a critical step that activates the caspase cascade. nih.gov Research has confirmed that bisabolene isomers trigger the activation of several caspases, including caspase-3, caspase-8, and caspase-9, in human neuroblastoma cells. mdpi.com Similarly, in studies involving 4T1 breast cancer cells, β-bisabolene treatment led to a quantifiable increase in cleaved caspase-3, an active form of the enzyme that executes the final stages of apoptosis. researchgate.net The loss of cell viability in breast cancer cell lines treated with β-bisabolene was attributed to the induction of apoptosis, as demonstrated by flow cytometry analysis showing an increase in apoptotic cells. researchgate.net

Modulation of Cellular Signaling Pathways (e.g., HDAC2 inhibition, ERK1/2 activation)

Beyond direct apoptosis induction, bisabolene isomers modulate critical cellular signaling pathways that regulate cell growth and survival. Notably, γ-bisabolene has been identified as an agent that can influence the activity of Histone Deacetylase 2 (HDAC2) and the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).

In a quantitative phosphoproteomic study on human oral squamous cell carcinoma, γ-bisabolene was shown to induce p53-mediated apoptosis through the dual mechanisms of HDAC2 inhibition and ERK1/2 activation. sci-hub.sescienceopen.com HDACs are enzymes that play a crucial role in gene expression, and their inhibition can lead to the re-activation of tumor suppressor genes. sci-hub.se The inhibition of HDAC2 by γ-bisabolene is significant, as HDAC2 overexpression is linked to the progression and invasion of several cancers. sci-hub.se

Antioxidant Research in Biological Systems (Non-Human and in vitro Models)

This compound is a component of various plant essential oils that have been investigated for their antioxidant properties. nih.gov Antioxidants are compounds that can protect cells from damage caused by free radicals, which are unstable molecules linked to various diseases. The antioxidant potential of β-bisabolene has been evaluated in several in vitro and non-human models.

Essential oils from Eugenia klotzschiana, where β-bisabolene is a major constituent (17.4%) of the dry leaves, demonstrated moderate to high antioxidant activity in both DPPH and ABTS assays, which are common in vitro methods for measuring free radical scavenging ability. scielo.br The antioxidant efficiency of these oils is attributed in part to their sesquiterpene components, including β-bisabolene. scielo.br

In another study, a hydroethanolic extract from the stem bark of Handroanthus chrysotrichus, which contains β-bisabolene, was tested for its antioxidant capacity. rsdjournal.org The extract showed an ability to scavenge free radicals in the DPPH, ABTS, and deoxyribose degradation assays. rsdjournal.org Furthermore, in a non-human biological system, the extract was effective in protecting against iron-induced lipid peroxidation in the brains and livers of mice, indicating a protective effect against oxidative damage in tissues. rsdjournal.org Similarly, essential oils from oregano, which can contain β-bisabolene, have also been recognized for their antioxidant activity. nih.gov

Analytical Methodologies in R Beta Bisabolene Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of (R)-beta-bisabolene, enabling its separation from complex mixtures and accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and purity assessment of β-bisabolene isomers. In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. As the separated compounds elute, they are ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is detected. restek.com The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for the identification of β-bisabolene by comparing it to spectral libraries, such as those maintained by the National Institute of Standards and Technology (NIST). nist.govnist.gov

Commercial bisabolene (B7822174) samples can be complex, containing multiple isomers and related sesquiterpenes. researchgate.net GC-MS analysis is essential for resolving these mixtures and assessing the purity of a given sample. researchgate.net The retention time, the time it takes for a compound to pass through the column, is a key parameter in identification. For instance, in an analysis of commercial bisabolene, different peaks corresponding to α-bisabolene, β-farnesene, and other sesquiterpenes were identified based on their distinct retention times and mass spectra (m/z=204). researchgate.net

The following table illustrates typical mass spectrum fragmentation data for β-bisabolene, which is crucial for its identification.

Table 1: Characteristic Mass Spectrum Peaks for β-bisabolene from GC-MS Analysis

Mass-to-Charge Ratio (m/z)Relative Intensity
6999.99
9369.00
4168.50
9426.50
20424.50
Data sourced from PubChem. nih.gov

While standard GC can separate isomers, it cannot distinguish between enantiomers, which are non-superimposable mirror images of each other. wisc.edu Chiral gas chromatography is a specialized technique employed to separate and quantify the enantiomers of chiral compounds like β-bisabolene. nih.gov This method utilizes a chiral stationary phase, often based on derivatized cyclodextrins, which interacts differently with each enantiomer, leading to different retention times and thus, their separation. wisc.educhromatographyonline.com

The determination of enantiomeric purity is critical as the biological activity of enantiomers can differ significantly. libretexts.org For example, in a study involving the enzymatic synthesis of β-bisabolene, a chiral GC column (heptakis (2,3-di-O-methyl-6-O-t-butyldimethylsilyl)-β-cyclodextrin) was used to separate and identify the (R)- and (S)-β-bisabolene enantiomers. nih.gov The identification was confirmed by comparing the retention times with a reference standard, such as bergamot essential oil, which is known to contain the (S)-enantiomer. nih.gov

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its atomic connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound. One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of hydrogen and carbon atoms, respectively. core.ac.uk However, for complex molecules like sesquiterpenes, 1D spectra can be crowded and difficult to interpret fully. researchgate.net

Two-dimensional (2D) NMR experiments are therefore essential for unambiguous structural assignment. researchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) reveal correlations between different nuclei. core.ac.ukresearchgate.net For instance, HMBC spectra can show long-range couplings between protons and carbons, helping to piece together the carbon skeleton of the molecule. researchgate.net In a study characterizing a newly synthesized (R)-β-bisabolene, detailed 1D and 2D NMR analyses were crucial for confirming its structure. nih.gov

The following table summarizes key NMR data that could be used in the structural confirmation of β-bisabolene.

Table 2: Representative ¹³C and ¹H NMR Chemical Shifts for β-bisabolene

Atom Position¹³C Chemical Shift (δC, ppm)¹H Chemical Shift (δH, ppm)Key HMBC Correlations (H → C)
C-1δC valueδH valueCorrelations to C-2, C-6, etc.
C-2δC valueδH valueCorrelations to C-1, C-3, etc.
C-14 (exo-methylene)~106.3~4.74, ~4.76Correlations to C-5, C-7, C-8
C-12 (methyl)δC value~1.69Correlations to C-10, C-11
C-15 (methyl)δC value~1.61Correlations to C-10, C-11
Note: Specific chemical shift values can vary depending on the solvent and experimental conditions. Data derived from related structural elucidation studies. researchgate.net

Specific rotation is a physical property used to determine the stereochemical configuration of chiral molecules. It measures the angle to which a compound rotates plane-polarized light. masterorganicchemistry.com The direction and magnitude of this rotation are characteristic of a specific enantiomer. youtube.com The (R) and (S) enantiomers of a chiral molecule will rotate light in equal but opposite directions. youtube.com

The specific rotation, [α], is calculated from the observed rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the sample tube in decimeters, and c is the concentration of the solution in g/mL. masterorganicchemistry.com This measurement is crucial for assigning the absolute configuration of β-bisabolene. For example, the structure of purified (R)-β-bisabolene produced by an engineered E. coli was confirmed through detailed spectroscopic analyses, including the measurement of its specific rotation. nih.gov

Advanced Analytical Techniques for Metabolic Profiling in Biological Systems

Understanding how this compound is metabolized in biological systems is crucial for evaluating its potential applications. Advanced analytical techniques are employed to identify and quantify metabolites produced in engineered microorganisms or other biological contexts.

Metabolic engineering of microorganisms like Yarrowia lipolytica and Pichia pastoris has enabled the production of bisabolene from renewable feedstocks. nih.govrsc.orgnih.gov To optimize production, researchers use techniques like quantitative proteomics to identify bottlenecks in the biosynthetic pathway. cas.cn For instance, by analyzing the proteome of an engineered Pichia pastoris strain, researchers identified acetoacetyl-CoA thiolase as a rate-limiting enzyme and subsequently enhanced its expression to double the production of α-bisabolene. cas.cn

Furthermore, investigating the cyclization mechanism of terpene synthases can provide insights into the stereochemical outcome of the biosynthesis. Studies on (Z)-γ-bisabolene synthase, for example, have used incubation experiments with different enantiomers of a proposed intermediate (nerolidyl diphosphate) to elucidate the stereochemical course of the enzymatic reaction. nih.govbeilstein-journals.org These advanced methods, combining metabolic engineering with sophisticated analytical chemistry, are essential for both improving the production of this compound and understanding its fundamental biochemistry.

Ecological and Biotechnological Significance

Occurrence and Distribution in Plant Species

(R)-beta-Bisabolene has been identified in the essential oils of a variety of plant species, contributing to their complex chemical profiles. It is found in plants such as Aristolochia triangularis and Magnolia officinalis nih.gov. Bisabolenes, as a group, are also present in the essential oils of cubeb, lemon, and oregano wikipedia.orgebi.ac.uk. Specifically, beta-bisabolene (B106688) has been reported in Cymbopogon martinii nih.gov. In Boesenbergia armeniaca, beta-bisabolene constitutes approximately 3.96% of the leaf oil pakbs.org. Further research has identified β-Bisabolene (specifically the 14S enantiomer) as a major compound in the S-56 variety of Psidium guajava (guava) leaves, accounting for 9.26% of the identified compounds mdpi.com. The leaf volatile oil of D. glabrum also shows significant amounts of beta-bisabolene, with one analysis reporting 16.3% and another 7.48% ebi.ac.uk. In Thymus richardii populations, particularly those from Majorca, β-bisabolene is a principal constituent, making up over 40% of the sesquiterpenoid fraction and characterizing a specific chemotype upv.es. The mint plant Colquhounia coccinea var. mollis is also a source from which this compound synthase genes have been identified researchgate.netresearchgate.net.

Precursor for Biofuel Development (Bisabolane)

This compound is recognized as a key precursor for the production of bisabolane (B3257923), a compound with considerable promise as a renewable biofuel alternative. Bisabolane, a saturated hydrocarbon derived from the hydrogenation of bisabolene (B7822174), shares structural similarities with conventional diesel fuel. Research has indicated that bisabolane possesses favorable fuel properties, including a carbon length (C15) comparable to that of typical diesel (average C16), and improved characteristics such as lower freezing and cloud points, attributed to its branched and cyclic chemical structure isaaa.org.

The development of biotechnological routes for bisabolene production has been a major focus. Various microorganisms, including Escherichia coli, Saccharomyces cerevisiae, Rhodobacter capsulatus, Synechocystis sp. PCC 6803, and Pichia pastoris, have been engineered to enhance bisabolene synthesis through metabolic engineering strategies isaaa.orgacs.orgnih.govcas.cnmdpi.com. These strategies often involve optimizing the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, enhancing precursor supply, and introducing or overexpressing bisabolene synthases nih.govmdpi.comnih.gov.

Studies have reported significant advancements in achieving high titers of bisabolene from these engineered microbial platforms. For instance, Rhodobacter capsulatus has been engineered to produce bisabolene at titers exceeding 1000 mg/L in shake flasks and 9.8 g/L under fed-batch fermentation, with yields greater than 0.196 g/g-glucose acs.org. Similarly, engineered Pichia pastoris strains have achieved α-bisabolene production of 1.1 g/L from methanol (B129727), a feedstock derivable from CO2 cas.cn. Cyanobacteria like Synechocystis sp. PCC 6803 have also been metabolically engineered to produce (E)-α-bisabolene, reaching over 180 mg/L in high cell density cultivation nih.gov. These efforts highlight the potential for sustainable, large-scale production of bisabolene, which can then be converted to bisabolane for use as a biofuel isaaa.orgwikipedia.org.

Table 1: Bisabolane Fuel Properties Comparison

PropertyBisabolaneDiesel (Typical)Source
Carbon LengthC15C16 (average) isaaa.org
Freezing PointBetter than dieselVaries isaaa.org
Cloud PointBetter than dieselVaries isaaa.org
Chemical StructureBranched and cyclicVaries isaaa.org

Table 2: Microbial Production of Bisabolene

Host OrganismBisabolene IsomerTiter (mg/L)Yield ( g/g-glucose )NotesSource
Rhodobacter capsulatusBisabolene1089.7>0.196High-titer production, PNSB platform acs.org
Synechocystis sp. PCC 6803(E)-α-bisabolene9-Engineered MEP pathway, 12 days cultivation nih.gov
Synechocystis sp. PCC 6803(E)-α-bisabolene>180-High cell density system, 10 days cult. nih.gov
Pichia pastorisα-bisabolene1100-From methanol feedstock cas.cn
Saccharomyces cerevisiaeγ-bisabolene125.0-Dual cytoplasmic-peroxisomal engineering mdpi.com

Industrial Biotechnological Applications Beyond Direct Compound Use

Beyond its role in biofuel development, this compound serves as a valuable intermediate in the synthesis of a range of industrially relevant chemicals. Its sesquiterpene structure, featuring multiple double bonds, makes it amenable to various chemical transformations. For instance, bisabolene can undergo epoxidation to form bisabolene epoxides, which are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals .

The inherent reactivity of bisabolene's olefinic bonds also allows for other chemical modifications, such as rearrangements under specific conditions, leading to the formation of different sesquiterpene derivatives . While direct biological activities of bisabolene, such as potential anti-cancer properties, are being investigated mdpi.commdpi.com, its primary utility in industrial biotechnology, beyond its direct use, lies in its capacity to be chemically or enzymatically converted into more complex molecules. The efficient microbial production of bisabolene, as detailed in the biofuel section, provides a sustainable and scalable source for these downstream chemical syntheses, positioning it as a versatile platform chemical for the development of advanced materials and specialized chemical products.

Compound List:

this compound

Bisabolene

Bisabolane

Alpha-bisabolene

Gamma-bisabolene

Farnesyl pyrophosphate (FPP)

Mevalonate pathway

Methylerythritol phosphate (MEP) pathway

Bisabolene synthase

Acetyl-CoA

Isoprene (B109036) units

IPP (Isopentenyl diphosphate)

DMAPP (Dimethylallyl pyrophosphate)

GPP (Geranyl pyrophosphate)

GPPS (Geranyl diphosphate (B83284) synthase)

FPPS (Farnesyl pyrophosphate synthase)

DXS (1-deoxy-D-xylulose-5-phosphate synthase)

IDI (IPP/DMAPP isomerase)

Future Research Perspectives for R Beta Bisabolene

Elucidation of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of sesquiterpenes, including (R)-beta-bisabolene, is governed by a diverse class of enzymes known as terpene synthases (TPSs). Future research is poised to uncover novel enzymes and pathways that broaden the known biosynthetic landscape. A significant area of investigation involves identifying and characterizing new TPSs from a wider range of organisms. For instance, researchers have successfully cloned and functionally characterized a high-fidelity (R)-β-bisabolene synthase gene, designated CcTPS2, from the medicinal plant Colquhounia coccinea var. mollis. nih.gov This enzyme efficiently catalyzes the cyclization of the common precursor farnesyl diphosphate (B83284) (FPP) into (R)-β-bisabolene as its sole product. nih.gov

Further exploration into unconventional sources, such as insects and fungi, is expected to yield enzymes with unique properties. The discovery of a novel family of TPSs in flea beetles, which can synthesize (R)-β-bisabolene from (Z,Z)-FPP instead of the more typical (E,E)-FPP, points to alternative biosynthetic routes. Characterizing such enzymes could provide new tools for biocatalysis. Moreover, research into fungal synthases, such as the discovery of a sesquiterpene synthase named SydA that catalyzes a cyclization involving an unusual 1,7-hydride shift, reveals complex reaction mechanisms that could be harnessed for producing novel bisabolene (B7822174) structures. acs.org Future work will likely focus on domain swapping and creating chimeric enzymes to alter product specificity, providing deeper insights into the structure-function relationships of these biocatalysts. nih.govresearchgate.net

Engineering Novel Microbial Hosts for Sustainable Production

The low abundance of bisabolene in natural plant sources makes extraction economically challenging, driving research towards microbial fermentation as a sustainable alternative. nih.govresearchgate.netresearchgate.net Metabolic engineering and synthetic biology are central to developing robust microbial cell factories. A variety of hosts have been engineered for bisabolene production, each with unique advantages.

Future research will focus on optimizing these platforms and exploring non-conventional microbes. Key strategies include:

Pathway Optimization: Enhancing the native mevalonate (B85504) (MVA) pathway in hosts like Escherichia coli and yeast to increase the precursor supply of FPP. nih.gov

Compartmentalization: Isolating the bisabolene biosynthetic pathway within cellular organelles, such as peroxisomes in Yarrowia lipolytica and Saccharomyces cerevisiae, to concentrate precursors and enzymes, thereby reducing metabolic competition with other cellular processes. rsc.orgmdpi.com

Utilizing Alternative Feedstocks: Engineering microbes to produce bisabolene from low-cost, renewable feedstocks. Successful examples include using waste cooking oil with Y. lipolytica and methanol (B129727) with the methylotrophic yeast Pichia pastoris. nih.govacs.org

Host Selection: Expanding the range of production hosts to include organisms with inherent advantages, such as the oleaginous nature of Y. lipolytica or the unique metabolic capabilities of archaea like Methanosarcina acetivorans. nih.govresearchgate.net

The table below summarizes key findings in the microbial production of bisabolene isomers, highlighting the diversity of hosts and strategies being pursued.

Host OrganismBisabolene IsomerKey Engineering StrategiesMax Titer Reported
Escherichia coli(R)-β-bisaboleneHeterologous expression of CcTPS1 and MVA pathway17 mg/L
Yarrowia lipolyticaβ-bisaboleneExpression of Z. officinale synthase; use of waste cooking oil68.2 mg/L
Yarrowia lipolyticaα-bisabolenePeroxisome compartmentalization; systems metabolic engineering15.5 g/L
Saccharomyces cerevisiaeγ-bisaboleneDual cytoplasmic-peroxisomal engineering2.69 g/L
Pichia pastorisα-bisabolenePeroxisome engineering; use of methanol feedstock1.1 g/L

Advanced Chemical Synthesis of Chiral Isomers and Complex Derivatives

While biosynthesis offers a sustainable route, advanced chemical synthesis remains crucial for producing specific chiral isomers (enantiomers) and complex derivatives that may not be accessible through biological means. Future research in this area will focus on developing more efficient and highly stereoselective synthetic methodologies.

Asymmetric synthesis is a key frontier. One established biogenetic-type approach for synthesizing β-bisabolene involves the enantioselective cyclization of a farnesyl ether derivative using a chiral leaving group, such as (R)-(+)-1,1'-bi-2-naphthol, in the presence of a modified organoaluminum reagent. lookchem.com This method has achieved an enantiomeric excess (ee) of 76%. lookchem.com Another successful strategy for synthesizing the (S)-enantiomer employs a highly diastereoselective TiCl4-catalyzed Diels-Alder reaction, where a chiral auxiliary ((R)-pantolactone) guides the stereochemistry of a key intermediate. tandfonline.com

Beyond synthesizing the natural enantiomers, future work will target the creation of complex derivatives with potentially enhanced or novel biological activities. The total synthesis of aromatic bisabolene derivatives, for example, has been accomplished using modern catalytic methods like palladium-catalyzed cross-coupling of organozinc reagents. researchgate.net These techniques open the door to systematically modifying the bisabolene scaffold, enabling structure-activity relationship (SAR) studies and the development of new therapeutic agents or functional materials. skemman.is

Deeper Mechanistic Studies of Biological Activities at a Molecular Level

Preliminary studies have revealed several promising biological activities for this compound and its related isomers, but the underlying molecular mechanisms remain largely unexplored. Current research indicates that (R)-β-bisabolene exhibits anti-adipogenic activity in the model organism Caenorhabditis elegans and selective antibacterial activity against Gram-positive bacteria. nih.govresearchgate.net Furthermore, β-bisabolene has demonstrated cytotoxicity in breast cancer cell lines and synergistic bactericidal effects against Staphylococcus aureus. mdpi.comresearchgate.netresearchgate.net

The next critical step is to move beyond these phenomenological observations to a detailed molecular understanding. Future research must focus on:

Target Identification: Identifying the specific cellular proteins, enzymes, or receptors that this compound interacts with to exert its effects.

Pathway Analysis: Elucidating how these interactions modulate key signaling pathways involved in processes like adipogenesis, bacterial survival, or cancer cell proliferation.

Structure-Activity Relationship (SAR) Studies: Using synthetic derivatives to determine which parts of the bisabolene molecule are essential for its biological activity, guiding the design of more potent and selective compounds.

This deeper mechanistic insight will be essential for validating the therapeutic potential of this compound and its derivatives. frontiersin.org

Exploration of Ecological Roles in Diverse Ecosystems

The ecological functions of sesquiterpenes are vast, ranging from defense and signaling to acting as pheromones. However, the specific ecological role of this compound is an area ripe for investigation. To date, one of the few identified roles is its potential function as a component of an aggregation pheromone in certain insects, such as the flea beetle Phyllostreta striolata.

Future research will need to broaden this scope significantly. In plants where this compound is produced, studies are needed to determine if it functions as a defense compound against herbivores or pathogens, a common role for terpenoids. ekb.egnih.gov It could also be involved in allelopathic interactions, where it is released into the soil to inhibit the growth of competing plant species. nih.gov Investigating its role in attracting pollinators or beneficial predators of herbivores could also uncover important symbiotic relationships. A thorough exploration of its function in various ecosystems will provide a more complete picture of its natural significance and may reveal new applications.

Integration of Omics Technologies for Comprehensive Analysis

A holistic understanding of this compound, from its genetic origins to its final function, requires the integration of multiple high-throughput "omics" technologies. nih.govresearchgate.netnih.gov This systems biology approach can accelerate both the discovery of new biosynthetic pathways and the optimization of microbial production hosts.

Future research will increasingly rely on a multi-omics framework:

Genomics and Transcriptomics: Genome mining of diverse organisms will continue to be a powerful tool for discovering novel terpene synthase genes. researchgate.net Transcriptomics can reveal how the expression of these and other pathway genes is regulated under different conditions.

Proteomics: Quantitative proteomics is essential for optimizing microbial hosts. As demonstrated in the engineering of P. pastoris for α-bisabolene production, proteomic analysis can identify bottlenecks in biosynthetic pathways and guide the rational re-engineering of the cellular machinery to enhance product yield. acs.org

Metabolomics: This technology allows for the precise measurement of intracellular metabolites, providing a direct readout of metabolic flux. By analyzing the metabolome, researchers can identify precursor limitations or the accumulation of toxic byproducts, enabling targeted interventions to improve production strains. mdpi.com

By integrating these datasets, scientists can build comprehensive models of cellular metabolism that predict the effects of genetic modifications, leading to more efficient and rational engineering strategies for the sustainable production of this compound. plos.org

Q & A

Q. What analytical methods are most effective for identifying and quantifying (R)-beta-bisabolene in plant extracts?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance thin-layer chromatography (HPTLC) are widely used. GC-MS provides high sensitivity for volatile terpenes like this compound, enabling precise quantification (e.g., 5.5% in turmeric extracts) and isomer differentiation . HPTLC is cost-effective for preliminary screening but requires validation via retention factor (Rf) comparisons against certified standards .

Q. How does the stereochemical configuration (R vs. S) of beta-bisabolene influence its biological activity?

  • Methodological Answer : Enantiomeric separation via chiral chromatography (e.g., chiral GC columns) is critical. Comparative bioassays (e.g., antimicrobial or antioxidant tests) should use purified (R)- and (S)-enantiomers to isolate stereospecific effects. For example, this compound’s role in insect chemical mimicry differs from its enantiomer, as shown in cerambycid beetle studies .

Q. What are the primary challenges in stabilizing this compound during extraction and storage?

  • Methodological Answer : Oxidative degradation is a major issue. Use inert atmospheres (N₂) during extraction and storage at ≤−20°C. Stabilizers like BHT (butylated hydroxytoluene) at 0.01% w/v can extend shelf life. Purity monitoring via periodic GC-MS analysis is recommended .

Advanced Research Questions

Q. How can experimental designs account for contradictory correlations between this compound levels and environmental factors?

  • Methodological Answer : In studies where this compound shows negative correlations with nutrient supply (e.g., r=−0.64 under N15P20K30 fertilizer), multivariate regression or path analysis can disentangle confounding variables (e.g., soil pH, temperature). Replicate trials across multiple growing seasons are essential, as climatic variability (e.g., drought vs. rainfall) significantly alters metabolite profiles .

Q. What synthetic biology approaches optimize this compound production in heterologous hosts?

  • Methodological Answer : Engineered Saccharomyces cerevisiae or E. coli strains with codon-optimized bisabolene synthase genes (e.g., Abies grandis AgBS) can enhance yield. Metabolomic flux analysis identifies rate-limiting steps (e.g., farnesyl diphosphate availability). Fed-batch fermentation with controlled glucose feeding improves titers to >1 g/L .

Q. How do ecological interactions drive the evolutionary conservation of this compound in specific plant-insect systems?

  • Methodological Answer : Field experiments combining chemical ecology (e.g., olfactometry assays) and genomic sequencing can reveal co-evolutionary patterns. For example, cerambycid beetles’ reliance on this compound for wasp mimicry suggests selective pressure favoring its retention in host plants .

Data Analysis & Reproducibility

Q. What statistical methods resolve variability in this compound quantification across studies?

  • Methodological Answer : Use mixed-effects models to account for batch-to-batch variability in plant samples. Principal component analysis (PCA) can cluster environmental factors (e.g., nutrient levels, light exposure) influencing metabolite variance. Open-access repositories for raw GC-MS data enhance reproducibility .

Q. How can researchers validate the purity of this compound isolates for in vivo studies?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms stereochemical purity. Chiral columns in HPLC or GC-MS differentiate (R)- and (S)-enantiomers. Purity thresholds ≥95% are recommended for pharmacological assays .

Experimental Design Pitfalls

Q. Why do some studies fail to detect this compound in species where it is biosynthetically plausible?

  • Methodological Answer : False negatives often arise from suboptimal extraction protocols (e.g., solvent polarity mismatches). Soxhlet extraction with hexane or supercritical CO₂ improves recovery. Validate methods using spiked samples with known this compound concentrations .

Q. What controls are essential when assessing this compound’s role in plant defense mechanisms?

  • Methodological Answer : Include solvent-only controls in bioassays to rule out artifactual effects. For gene knockout studies (e.g., CRISPR/Cas9), use wild-type and empty vector controls. Transcriptomic data (RNA-seq) should correlate bisabolene synthase expression with metabolite levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-beta-bisabolene
Reactant of Route 2
(R)-beta-bisabolene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.